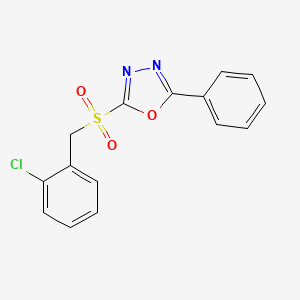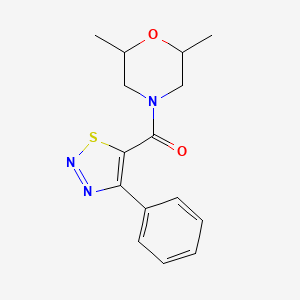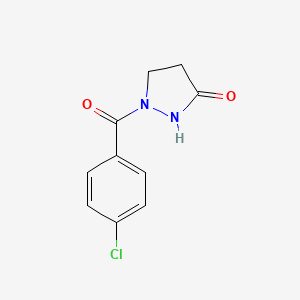![molecular formula C16H15ClN4O2S B3037329 4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide CAS No. 477862-07-0](/img/structure/B3037329.png)
4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide
Vue d'ensemble
Description
“4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide” is a chemical compound used in scientific research. It has a molecular formula of C16H15ClN4O2S and a molecular weight of 362.83 .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide”, has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis
The molecular structure of “4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide” is unique and allows for diverse applications in various fields, including pharmacology and medicinal chemistry. Its molecular scaffold may be used as a lead structure for further modifications in the search of more potent drug molecules .Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Activities
- Derivatives of 4-amino quinazoline sulfonamides have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines, showing significant potency in inhibiting cancer cell growth. One of the compounds demonstrated high efficacy against the MDA-MB-231 cell line with an IC50 of 5.44 μg/mL. Additionally, these compounds were screened for antimicrobial activity, showing notable effectiveness against Gram-negative bacterial strains, while being less active against fungal strains (Sunil Kumar et al., 2019).
Anticancer Properties
- The anticancer properties of chloroquinoxaline sulfonamide derivatives have been explored, revealing the structural characteristics that contribute to their antitumor efficacy. One study detailed the crystal structure of an antitumor agent, which has provided insights into its potential mechanisms of action against cancer cells (Liu et al., 1994).
Synthesis and Biological Screening
- A range of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone were synthesized, showing excellent activity against both bacterial and fungal pathogens. One particular compound displayed superior efficacy compared to commercial bactericides and fungicides, highlighting the potential of these derivatives in agricultural applications (Zeng et al., 2016).
Molecular Design for VEGFR-2 Inhibitors
- Novel benzo[g]quinazolin bearing benzenesulfonamide moiety derivatives have been synthesized and evaluated for their inhibitory activity towards VEGFR-2, a key target in cancer therapy. Several compounds exhibited excellent VEGFR-2 inhibitory activity, with potential implications for developing new anticancer therapies. Furthermore, the apoptotic inducing effect of these compounds was assessed, demonstrating their ability to enhance caspase-3 levels, a crucial factor in programmed cell death (Ghorab et al., 2017).
Orientations Futures
The unique structure of “4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide” allows for diverse applications in various fields, including pharmacology and medicinal chemistry. Its molecular scaffold may be used as a lead structure for further modifications in the search of more potent drug molecules .
Propriétés
IUPAC Name |
4-[2-[(7-chloroquinazolin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c17-12-3-6-14-15(9-12)20-10-21-16(14)19-8-7-11-1-4-13(5-2-11)24(18,22)23/h1-6,9-10H,7-8H2,(H2,18,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXHYLWTMVQMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=CC(=C3)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)
![3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B3037249.png)
methanone](/img/structure/B3037250.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3037251.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B3037253.png)

![3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B3037259.png)
![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B3037260.png)
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3037261.png)
![1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B3037262.png)

![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3037269.png)